molecular formula C12H13NO6 B2463321 Dimethyl 2-methyl-2-(2-nitrophenyl)malonate CAS No. 860786-10-3

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate

Cat. No.: B2463321
CAS No.: 860786-10-3
M. Wt: 267.237
InChI Key: UBAZCFQMESGGPA-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is an organic compound with the molecular formula C12H13NO6. It is a derivative of malonic acid and contains a nitrophenyl group, which imparts unique chemical properties to the molecule. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the corresponding nitrophenyl malonate. This intermediate is then subjected to methylation using methyl iodide and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-(2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the malonate ester can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

dimethyl 2-methyl-2-(2-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-6-4-5-7-9(8)13(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZCFQMESGGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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